5-((4-Methoxybenzyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
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Description
5-((4-Methoxybenzyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One of the primary applications of derivatives closely related to the specified chemical compound is in the development of new antimicrobial agents. The synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have shown promising results. These compounds, synthesized from reactions involving components similar to the specified chemical, have exhibited good or moderate activities against a range of microorganisms, highlighting their potential as effective antimicrobial agents (Bektaş et al., 2007). Additionally, novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been synthesized and demonstrated significant biological activity against various bacterial and fungal strains, underscoring the versatility of such compounds in antimicrobial therapy (Suresh, Lavanya, & Rao, 2016).
Anticancer Activity
The search for novel anticancer agents has also benefited from research on compounds structurally related to "5-((4-Methoxybenzyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile". For instance, new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been prepared and screened against a panel of 60 cell lines derived from nine cancer types, showing promising anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Enzyme Inhibition and Other Biological Activities
The synthesis and biological evaluation of compounds similar to the specified chemical have been directed towards understanding their enzyme inhibitory properties as well. For example, novel thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, demonstrating potential antituberculosis activity (Jeankumar et al., 2013). Additionally, the synthesis of 1,5-disubstituted 1,2,3-triazole derivatives through a metal-free multi-component reaction has been explored, with some derivatives showing antibacterial and antifungal activities, further highlighting the broad spectrum of biological activities these compounds can exhibit (Vo, 2020).
properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-30-19-9-5-17(6-10-19)16-25-23-21(15-24)26-22(31-23)18-7-11-20(12-8-18)32(28,29)27-13-3-2-4-14-27/h5-12,25H,2-4,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHFVOOCBDQOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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